Aspartame-d5

Description

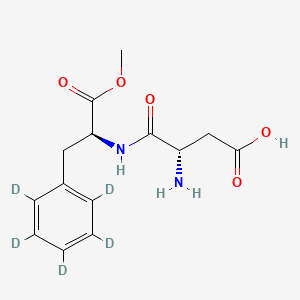

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZJIPTCAWIRG-HEPISUNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675637 | |

| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356849-17-6 | |

| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aspartame-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aspartame-d5, a deuterated analog of the artificial sweetener aspartame. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies.

Core Compound Details

This compound serves as an ideal internal standard for the quantification of aspartame in various biological matrices through isotope dilution mass spectrometry. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1356849-17-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₃D₅N₂O₅ | [1][3][5] |

| Molecular Weight | 299.33 g/mol | [1][2][3][5][6] |

| Synonyms | L-α-Aspartyl-L-phenylalanine 2-(Methyl-d5) Ester | [1][3] |

| Appearance | White Solid | [7] |

| Storage | 2-8°C Refrigerator | [7] |

Metabolic Fate of Aspartame

Upon ingestion, aspartame is rapidly metabolized in the gastrointestinal tract into three main components: phenylalanine (50%), aspartic acid (40%), and methanol (10%).[6][8][9] These components are then absorbed and enter their respective metabolic pathways. The metabolic breakdown of aspartame is a critical consideration in pharmacokinetic studies.

Metabolic breakdown of Aspartame in the gastrointestinal tract.

Experimental Protocol: Quantification of Aspartame in Plasma using LC-MS/MS

This section outlines a detailed methodology for the quantification of aspartame in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents:

-

Aspartame (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solutions: Prepare individual stock solutions of aspartame and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the aspartame stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent mixture to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. HPLC-MS/MS Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1100 series or equivalent |

| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 45% B over 5 minutes |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| Mass Spectrometer | SCIEX QTRAP 4500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Aspartame: 295.1 -> 180.1; this compound: 300.1 -> 185.1 |

| Dwell Time | 200 ms |

Workflow for Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like this compound is fundamental to accurate quantification in mass spectrometry. The following diagram illustrates the logical workflow.

Workflow for quantification using a stable isotope-labeled internal standard.

References

- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. sweetenerbook.com [sweetenerbook.com]

- 9. efsa.europa.eu [efsa.europa.eu]

Isotopic Labeling of Aspartame for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of aspartame for research applications. It covers the core principles of synthesis, detailed experimental protocols, analytical methodologies, and the application of labeled aspartame in metabolic and pharmacokinetic studies.

Introduction to Isotopically Labeled Aspartame

Isotopic labeling of aspartame, by replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N), provides a powerful tool for researchers. This technique allows for the precise tracing of aspartame and its metabolites through biological systems without altering its chemical properties. The use of isotopically labeled analogs is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for elucidating the metabolic fate and potential downstream effects of its constituent parts.

Synthesis of Isotopically Labeled Aspartame

The synthesis of isotopically labeled aspartame can be achieved through both enzymatic and chemical methods. The key is the incorporation of labeled precursors, namely isotopically labeled L-aspartic acid and L-phenylalanine.

Enzymatic Synthesis using Thermolysin

Enzymatic synthesis offers high stereospecificity, yielding the desired α-aspartame isomer.[1] The enzyme thermolysin is commonly used to catalyze the condensation of N-protected L-aspartic acid and L-phenylalanine methyl ester.[2]

Experimental Protocol: Synthesis of Uniformly ¹³C-Labeled Aspartame [3]

This protocol is adapted from the synthesis of uniformly ¹³C-labeled aspartame for NMR analysis.[3]

Materials:

-

Uniformly ¹³C-labeled N-α-carbobenzyloxyl-L-aspartic acid (U-¹³C-Z-Asp)

-

Uniformly ¹³C-labeled L-phenylalanine methyl ester·HCl (U-¹³C-PM·HCl)

-

Thermolysin

-

5% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

n-Butanol (n-BuOH)

-

Acetic acid (AcOH)

-

Silica gel plates for Thin Layer Chromatography (TLC)

Procedure:

-

Condensation:

-

Suspend U-¹³C-Z-Asp (1 mmol) and U-¹³C-PM·HCl (2 mmol) in water.

-

Adjust the pH to 7 with 4 M NaOH.

-

Add thermolysin and incubate the mixture. The product, Z-¹³C-aspartame, will precipitate.

-

Collect the precipitate by centrifugation and wash thoroughly with water.

-

-

Deprotection:

-

Suspend the Z-¹³C-aspartame precipitate in methanol.

-

Add 5% Pd/C catalyst and ammonium formate.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).

-

Remove the Pd/C catalyst by filtration.

-

-

Purification:

-

Evaporate the filtrate to dryness.

-

Dissolve the residue in warm water and lyophilize to obtain uniformly ¹³C-labeled aspartame.

-

The purity can be assessed by TLC using a solvent system of n-BuOH:H₂O:AcOH (3:1:1).

-

Chemical Synthesis

Chemical synthesis provides a versatile alternative, though it may produce a mixture of α and β isomers, requiring purification.[1][4] The process generally involves the protection of the amino group of aspartic acid, formation of an anhydride, reaction with phenylalanine methyl ester, and subsequent deprotection.[4] To produce an isotopically labeled version, one would start with the desired labeled aspartic acid or phenylalanine.

Analytical Methods for Labeled Aspartame and its Metabolites

A variety of analytical techniques can be employed to detect, quantify, and characterize isotopically labeled aspartame and its metabolic products.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for determining isotopic enrichment and quantifying labeled compounds.[1]

Experimental Protocol: Isotopic Enrichment Analysis by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Extract aspartame and its metabolites from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent like methanol or acetonitrile.

-

Centrifuge to remove proteins and other precipitates.

-

The supernatant can be diluted and directly injected or further purified using solid-phase extraction (SPE).[5]

-

-

Chromatographic Separation:

-

Separate aspartame and its metabolites using a C18 reversed-phase HPLC column.[5]

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometric Analysis:

-

Operate the mass spectrometer in positive ion mode.

-

Use Selected Reaction Monitoring (SRM) to detect and quantify the unlabeled and labeled analytes. The precursor and product ion pairs for each analyte and its isotopologue need to be determined.

-

The isotopic enrichment is calculated by comparing the peak areas of the labeled and unlabeled species.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for determining the specific positions of isotopic labels within the molecule. ¹³C NMR is particularly useful for position-specific labeling analysis.[3][6]

Metabolism and Pharmacokinetics of Aspartame

Upon ingestion, aspartame is rapidly metabolized in the small intestine into its three main components: aspartic acid, phenylalanine, and methanol.[4][7] These metabolites are then absorbed and enter their respective metabolic pathways.

Metabolic Fate of Aspartame's Components

-

Aspartic Acid: Enters the cellular pool of amino acids and can be used for protein synthesis or converted to oxaloacetate, an intermediate in the Krebs cycle.[7]

-

Phenylalanine: Also joins the amino acid pool for protein synthesis or is converted to tyrosine.[7]

-

Methanol: Is oxidized to formaldehyde and then to formic acid.[7]

The use of isotopically labeled aspartame allows for the precise tracing of these metabolites and their incorporation into various biomolecules and metabolic pathways.

Pharmacokinetic Studies

Radiolabeled aspartame has been instrumental in determining its pharmacokinetic profile.

| Parameter | Young Adults | Elderly Adults | Units | Reference |

| Dose | ~40 | ~40 | mg/kg | [8] |

| Cmax (Phenylalanine) | 63.3 | 81.3 | micromol/L | [8] |

| AUC (0-infinity) (Phenylalanine) | 353.5 | 518.7 | micromol·h/L | [8] |

| Volume of Distribution (V) | 2.03 | 1.59 | L/kg | [8] |

| Clearance (CL) | 7.3 | 4.9 | ml/min/kg | [8] |

| Elimination Half-life | 3.5 | 3.9 | hours | [8] |

Table 1: Pharmacokinetic parameters of phenylalanine after a single oral dose of aspartame in young and elderly volunteers.[8]

| Dose of Aspartame | Peak Blood Methanol Level (Adults) | Peak Blood Methanol Level (Infants) | Units | Reference |

| 50 mg/kg | 0.34 ± 0.12 | 0.30 ± 0.10 | mg/dL | [9] |

| 100 mg/kg | - | 1.02 ± 0.28 | mg/dL | [9] |

Table 2: Peak blood methanol levels after acute ingestion of aspartame.[9]

Application in Metabolic Research: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique that uses ¹³C-labeled substrates to quantify the rates (fluxes) of metabolic reactions within a cell.[10][11] By administering ¹³C-labeled aspartame, researchers can trace the flow of carbon from its constituent amino acids into central metabolic pathways, such as the Krebs cycle. This allows for the investigation of how aspartame consumption may influence cellular metabolism under various physiological and pathological conditions.[12]

Visualizations

Synthesis and Analysis Workflow

Workflow for the synthesis and analysis of isotopically labeled aspartame.

Metabolic Fate of Aspartame

References

- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aspartame pharmacokinetics - the effect of ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Aspartame-d5: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Aspartame-d5. By leveraging established data on aspartame and the principles of kinetic isotope effects, this document offers insights into the chemical behavior of this deuterated compound. The information presented is intended to support research, development, and quality control activities involving this compound.

Core Concepts: Stability and the Kinetic Isotope Effect

Aspartame, a widely used artificial sweetener, is a dipeptide methyl ester composed of L-aspartic acid and L-phenylalanine.[1][2] Its stability is primarily influenced by pH and temperature.[3] this compound is a deuterated isotopologue of aspartame, where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution can significantly impact the molecule's metabolic stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic breakdown at the site of deuteration.[4] While the degradation pathways of this compound are expected to be identical to those of its non-deuterated counterpart, the rate of degradation may be slower, thus enhancing its stability.[5][6]

Degradation Pathways of Aspartame

The degradation of aspartame proceeds through several key pathways, which are highly dependent on environmental conditions, particularly pH and temperature.[7][8] The primary degradation products include:

-

Aspartyl-phenylalanine (Asp-Phe): Formed via the hydrolysis of the methyl ester group.[8]

-

Diketopiperazine (DKP): A cyclic dipeptide formed through an intramolecular rearrangement, especially in neutral to alkaline conditions.[8][9]

-

Aspartic Acid (Asp) and Phenylalanine (Phe): Resulting from the hydrolysis of the peptide bond.[8]

-

Methanol: Released upon hydrolysis of the methyl ester.[1]

The relative abundance of these degradation products varies with the specific conditions. For instance, under acidic conditions, hydrolysis to aspartyl-phenylalanine is more prevalent, while DKP formation is favored in neutral and alkaline solutions.[9]

Quantitative Data on Aspartame Stability

The following tables summarize the degradation kinetics of unlabeled aspartame under various conditions. Due to the kinetic isotope effect, it is anticipated that this compound will exhibit a longer half-life under similar conditions. The exact magnitude of this increase in stability would need to be determined experimentally, but a conservative estimate based on observed KIEs for similar compounds suggests a potential 1.5 to 2-fold increase in half-life.

Table 1: Half-life of Aspartame in Aqueous Solution at 25°C

| pH | Half-life (days) |

| 3 | ~260 |

| 4 | ~300 |

| 4.3 | ~300 (most stable)[1][10] |

| 5 | ~245[11] |

| 6 | ~120[11] |

| 7 | A few days[1][10] |

Table 2: Effect of Temperature on Aspartame Degradation in Soft Drinks

| Temperature (°C) | pH | Remaining Aspartame after 5 months (%) |

| 20 | 2.75 | 65.4 |

| 20 | 3.25 | 82.1 |

| 20 | 4.57 | 87.8 |

| 30 | 2.75 | 25.8 |

| 30 | 3.25 | 51.5 |

| 30 | 4.57 | 99.3 (enhanced stability) |

| 40 | 2.75 | Least stable |

Data adapted from a study on orange flavored soft drinks.[3]

Experimental Protocols

Detailed methodologies are crucial for assessing the stability of this compound and identifying its degradation products. The following are standard protocols for forced degradation studies.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.[5][12]

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a buffer corresponding to the intended use).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[5]

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60°C for a specified period.[5]

-

Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and incubate at room temperature.[5]

-

Thermal Degradation: Store a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C).[5]

-

Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., UV lamp at 254 nm).[5]

-

-

Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize if necessary, and analyze using a stability-indicating method such as HPLC or LC-MS/MS to quantify the remaining this compound and identify degradation products.[7][8]

Protocol 2: H/D Back-Exchange Stability Assessment

Objective: To determine the stability of the deuterium label under relevant experimental conditions.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).

-

Incubation: Incubate the sample at a physiologically relevant temperature (e.g., 37°C).

-

Time Points: Collect aliquots at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Quenching: Stop any potential enzymatic activity by adding a quenching solution like cold acetonitrile.

-

Analysis: Analyze the samples using LC-MS to monitor the isotopic distribution of the compound. A shift towards lower masses would indicate H/D back-exchange.

Visualizations

Aspartame Degradation Pathways

Caption: Primary degradation pathways of this compound.

Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies of this compound.

Metabolic Pathway of Aspartame

Caption: Metabolic fate of aspartame following ingestion.[1]

References

- 1. Aspartame - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Deuterated Aspartame In Vivo: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of existing scientific literature reveals a notable scarcity of in vivo studies specifically investigating the metabolic fate of deuterated aspartame. Consequently, this guide is structured upon the well-established metabolic pathways of non-deuterated aspartame, supplemented with the principles of stable isotope tracing to project the anticipated metabolic journey of its deuterated counterpart. The quantitative data and experimental protocols detailed herein are derived from studies on non-labeled aspartame and are presented to form a robust foundational understanding for future research involving deuterated variants.

Introduction

Aspartame (N-L-α-aspartyl-L-phenylalanine-1-methyl ester) is a widely utilized low-calorie artificial sweetener.[1][2] Its metabolic fate following ingestion is a critical aspect of its safety and physiological effects. The use of stable isotope labeling, particularly with deuterium (²H), offers a powerful and non-invasive methodology to trace the absorption, distribution, metabolism, and excretion (ADME) of aspartame and its constituent metabolites in vivo. This technical guide provides a detailed overview of the metabolic pathways of aspartame, presents quantitative pharmacokinetic data from human and animal studies, outlines relevant experimental protocols, and visualizes the key metabolic and experimental processes.

Upon ingestion, aspartame is not absorbed intact but is rapidly hydrolyzed in the gastrointestinal tract by esterases and peptidases into its three primary components: aspartic acid (approximately 40%), phenylalanine (approximately 50%), and methanol (approximately 10%).[1][3][4][5] The metabolic fate of deuterated aspartame would, therefore, be determined by the specific position of the deuterium label(s) on the parent molecule and the subsequent metabolism of the resulting labeled metabolite(s).

Metabolic Pathways of Aspartame Metabolites

The metabolic journey of aspartame begins with its breakdown in the gut. The resulting metabolites are then absorbed and enter various systemic metabolic pathways.

Phenylalanine Metabolism

Phenylalanine, an essential amino acid, is the primary component of aspartame by weight. Following its release, it is absorbed and enters the systemic circulation. The liver is the principal site of phenylalanine metabolism, where it is converted to tyrosine by the enzyme phenylalanine hydroxylase.[4] Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[4]

Aspartic Acid Metabolism

Aspartic acid, a non-essential amino acid, is readily metabolized by enterocytes (intestinal cells) and does not significantly increase plasma concentrations following aspartame consumption.[6] It can be converted to the neurotransmitter glutamate and can also enter the citric acid cycle.[3]

Methanol Metabolism

The methanol released from aspartame hydrolysis is absorbed and transported to the liver. There, it is oxidized by alcohol dehydrogenase to formaldehyde, which is then rapidly converted to formic acid by aldehyde dehydrogenase.[1][3] Formic acid can be excreted or enter the one-carbon folate pool.[7]

The following diagram illustrates the initial breakdown of aspartame and the subsequent metabolic pathways of its primary metabolites.

Metabolic fate of aspartame following ingestion.

Quantitative Data: Pharmacokinetics of Aspartame Metabolites

While specific pharmacokinetic data for deuterated aspartame is not available, numerous studies have quantified the plasma concentrations of its metabolites following oral administration of non-deuterated aspartame in humans. These data provide a baseline for what can be expected in studies utilizing deuterated analogs.

Table 1: Plasma Phenylalanine Concentrations Following Aspartame Ingestion in Humans

| Dose of Aspartame | Subject Group | Peak Plasma Phenylalanine (µmol/L) | Time to Peak (min) | Study Reference |

| 34 mg/kg | Normal Adults | ~80-120 | 40-45 | [7][8] |

| 100 mg/kg | Normal Adults | 20.3 ± 2.05 (solution) | 60-90 | [3] |

| 200 mg/kg | Normal Adults | Not specified | Not specified | [3] |

| 40 mg/kg | Elderly Volunteers | 81.3 | Not specified | [9] |

| 40 mg/kg | Young Volunteers | 63.3 | Not specified | [9] |

Table 2: Blood/Plasma Methanol Concentrations Following Aspartame Ingestion in Humans

| Dose of Aspartame | Subject Group | Peak Blood/Plasma Methanol (mg/dL) | Time to Peak (min) | Study Reference |

| 34 mg/kg | Normal Adults | Below detection limit (0.35) | - | [3] |

| 50 mg/kg | Normal Adults | 0.34 ± 0.12 | 30-90 | [3] |

| 50 mg/kg | Infants | 0.30 ± 0.10 | Not specified | [3] |

| 100 mg/kg | Normal Adults | 1.27 ± 0.48 | 60 | [3][10] |

| 100 mg/kg | Infants | 1.02 ± 0.28 | 90 | [3][10] |

| 600 mg (repeated doses) | Normal Adults | Remained within normal limits | - | [11] |

Table 3: Plasma Aspartate Concentrations Following Aspartame Ingestion in Humans

| Dose of Aspartame | Subject Group | Change in Plasma Aspartate | Study Reference |

| 34-50 mg/kg | Normal Adults | Not significantly changed | [3] |

| 100 mg/kg | Normal Adults | Increased from 0.16 ± 0.05 to 0.43 ± 0.23 µM (solution) | [3] |

| 600 mg (repeated doses) | Normal Adults | Not significantly increased | [11] |

Experimental Protocols

The investigation of the metabolic fate of deuterated aspartame in vivo would necessitate a combination of controlled administration and sophisticated analytical techniques to detect and quantify the deuterated metabolites in biological matrices.

Hypothetical In Vivo Study Design

-

Subject Recruitment and Baseline Sampling: A cohort of healthy human volunteers or animal models would be recruited. Baseline blood and urine samples would be collected to establish natural abundance levels of the target metabolites.

-

Administration of Deuterated Aspartame: A precisely weighed dose of deuterated aspartame (e.g., phenylalanine-d5, methanol-d4) dissolved in a suitable vehicle would be administered orally.

-

Serial Sampling: Blood samples would be collected at predetermined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 240, 480 minutes) post-administration. Urine could be collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).

-

Sample Preparation: Plasma or serum would be separated from blood samples. Both plasma and urine samples would undergo extraction procedures, such as solid-phase extraction (SPE), to isolate the metabolites of interest and remove interfering substances.[12][13]

-

Analytical Detection and Quantification: The prepared samples would be analyzed using high-sensitivity analytical instrumentation.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly specific and sensitive method for the simultaneous quantification of aspartame and its metabolites. The mass spectrometer would be configured to detect the specific mass-to-charge ratios of the deuterated metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly well-suited for the analysis of volatile compounds like methanol and its metabolites after appropriate derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR could be employed for non-invasive in vivo studies, similar to deuterium metabolic imaging (DMI) used for other deuterated substrates, to track the metabolic fate of the deuterium label in real-time.[14]

-

-

Pharmacokinetic Analysis: The concentration-time data for each deuterated metabolite would be used to calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

The following diagram outlines a potential experimental workflow for an in vivo study of deuterated aspartame.

Experimental workflow for an in vivo deuterated aspartame study.

Potential Signaling Pathways and Further Considerations

The metabolites of aspartame can interact with various signaling pathways. For instance, phenylalanine competes with other large neutral amino acids for transport across the blood-brain barrier, potentially affecting neurotransmitter synthesis.[3] Aspartic acid can act as an excitotoxin at high concentrations by activating NMDA receptors.[3] The use of deuterated tracers could help to more accurately quantify the flux of aspartame-derived metabolites into these pathways.

It is also important to consider the potential for kinetic isotope effects (KIEs), where the heavier deuterium atom can slow down the rate of enzymatic reactions.[14] While typically small for deuterium, KIEs should be taken into account when modeling metabolic fluxes based on data from deuterated tracers.[14]

Conclusion

While direct experimental data on the metabolic fate of deuterated aspartame in vivo is currently lacking, the well-documented metabolism of its non-deuterated form provides a solid framework for future investigations. The use of deuterium labeling, coupled with advanced analytical techniques such as HPLC-MS/MS and NMR, holds significant promise for elucidating the precise pharmacokinetics and metabolic distribution of aspartame's constituent components. Such studies would provide a more nuanced understanding of its physiological effects and contribute valuable data to the ongoing assessment of its safety and metabolic impact. The methodologies and data presented in this guide offer a comprehensive starting point for researchers and professionals in the field of drug development and metabolic research.

References

- 1. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartame and Other Sweeteners in Food | FDA [fda.gov]

- 3. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of aspartame and its L-phenylalanine methyl ester decomposition product by the porcine gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aspartame and its effects on health: Approach seems simplistic in electronic responses to editorial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Aspartame pharmacokinetics - the effect of ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of repeated ingestion of aspartame-sweetened beverage on plasma amino acid, blood methanol, and blood formate concentrations in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Analysis of multiple sweeteners and their degradation products in lassi by HPLC and HPTLC plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cds.ismrm.org [cds.ismrm.org]

Aspartame-d5: A Toxicological and Safety Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspartame, a widely utilized artificial sweetener, has been the subject of extensive toxicological evaluation by global regulatory bodies, which have consistently affirmed its safety at established Acceptable Daily Intake (ADI) levels. This technical guide provides a comprehensive overview of the toxicological profile of aspartame, with a specific focus on its deuterated isotopologue, Aspartame-d5. While direct toxicological data for this compound is not publicly available, this guide leverages the extensive data on aspartame and integrates the principles of stable isotope labeling in toxicological research to provide a robust safety assessment. This compound, a deuterated version of aspartame, is primarily used as an internal standard in analytical chemistry for the precise quantification of aspartame in various matrices. The substitution of hydrogen with deuterium is not expected to significantly alter the toxicological properties of the molecule. This guide presents key quantitative toxicological data, detailed experimental methodologies, and relevant metabolic pathways to inform researchers and drug development professionals.

Introduction to Aspartame and this compound

Aspartame is a low-calorie artificial sweetener approximately 200 times sweeter than sucrose[1][2]. Chemically, it is the methyl ester of the dipeptide of two naturally occurring amino acids, L-aspartic acid and L-phenylalanine[3][4]. Following ingestion, aspartame is rapidly and completely hydrolyzed in the gastrointestinal tract to these two amino acids and methanol[3][5][6]. These metabolites are then absorbed and metabolized through normal physiological pathways[3][5][6].

This compound is a stable isotope-labeled version of aspartame where five hydrogen atoms in the methyl ester group have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, allowing for accurate and precise quantification of aspartame. Stable isotope-labeled compounds are invaluable tools in metabolism and toxicity studies, enabling the tracing and characterization of metabolites[7][][9][10].

Quantitative Toxicological Data

The toxicological database for aspartame is extensive. The following tables summarize key quantitative data from various studies. It is important to note that these values are for non-deuterated aspartame. Given the nature of deuterium substitution, the toxicological profile of this compound is anticipated to be very similar.

Table 1: Acceptable Daily Intake (ADI) and No-Observed-Adverse-Effect Level (NOAEL)

| Parameter | Value | Species | Regulatory Body/Study | Citation |

| ADI | 40 mg/kg bw/day | Human | JECFA/WHO, EFSA | [6][11][12][13] |

| ADI | 50 mg/kg bw/day | Human | FDA | [3][6][14] |

| NOAEL | 4000 mg/kg bw/day | Rat | 104-week study | [11][15] |

Table 2: Genotoxicity Studies of Aspartame

| Assay | Test System | Concentration/Dose | Results | Citation |

| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | Up to 5,000 µ g/plate | Negative (with and without metabolic activation) | [1] |

| Chromosome Aberration | Human lymphocytes | 500, 1,000, 2,000 µg/ml | Positive (dose-dependent) | [1] |

| Sister Chromatid Exchange | Human lymphocytes | Not specified | Negative | [1] |

| Micronucleus Test | Human lymphocytes | Highest concentrations | Positive (dose-dependent for 48h) | [16] |

| Micronucleus Test | Mouse peripheral blood erythrocytes | Up to 50,000 ppm (in feed) | Positive (in females at highest dose) | [17] |

| Comet Assay | Mouse bone marrow cells | 7, 14, 28, and 35 mg/kg bw | Increased DNA damage | [18] |

| Dominant Lethal Assay | CD Rats | Not specified | Negative | [1] |

Table 3: Carcinogenicity Studies of Aspartame

| Species | Dosing Regimen | Key Findings | Citation |

| Sprague-Dawley Rats | 50,000 ppm in feed | Increased incidence of malignant tumors in females | [1] |

| SCL Wistar Rats | Not specified | No cancer-inducing effects | [1] |

| F344 Rats (male) | Not specified | No cancer-inducing effects | [1] |

| Genetically Modified Mice (p53 haploinsufficient) | Up to 50,000 ppm in feed for 9 months | No evidence of carcinogenic activity | [17] |

| Humans (epidemiological studies) | Varied | Inconsistent results, with some studies suggesting a possible link to certain cancers, while others show no association. Major regulatory bodies conclude no convincing evidence of carcinogenicity in humans. | [1][19][20][21][22] |

Table 4: Reproductive and Developmental Toxicity of Aspartame

| Species | Dosing Regimen | Key Findings | Citation |

| Mice (male) | 40, 80, and 160 mg/kg bw/day for 90 days | Reduced sperm parameters, altered hormone levels, and induced oxidative stress in testes at high doses. | [23][24] |

| Rats (female) | 50 & 100 mg/kg bw/day | Decreased serum estrogen and histopathological changes in ovaries. | [25] |

| Rats | Up to 4000 mg/kg bw/day | No developmental toxicity. | [22] |

| Mice | Up to 5700 mg/kg bw/day | No developmental toxicity. | [22] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation of toxicological data. Below are summaries of protocols for key studies on aspartame.

Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538.

-

Methodology: The standard plate-incorporation assay was used. Aspartame was tested at concentrations up to 5,000 µ g/plate , both with and without a mammalian metabolic activation system (S9 mix from rat liver). The number of revertant colonies was counted after incubation.[1][26]

-

-

In Vitro Chromosome Aberration Test:

-

Test System: Cultured human peripheral blood lymphocytes.

-

Methodology: Lymphocyte cultures were treated with aspartame at concentrations of 500, 1000, and 2000 µg/ml for 24 and 48 hours. Colcemid was added to arrest cells in metaphase. Cells were harvested, fixed, and slides were prepared and stained with Giemsa. Metaphase spreads were analyzed for chromosomal aberrations.[1][16]

-

-

In Vivo Micronucleus Test:

-

Test System: Swiss albino mice.

-

Methodology: Mice were orally administered with different concentrations of aspartame (e.g., 7, 14, 28, and 35 mg/kg body weight). Bone marrow was collected from the femur, and polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined to assess cytotoxicity.[1][18]

-

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Test System: Bone marrow cells of Swiss albino mice.

-

Methodology: Following oral administration of aspartame, bone marrow cells were isolated and embedded in agarose on a microscope slide. The cells were lysed, and the slides were subjected to electrophoresis. DNA damage was quantified by measuring the length and intensity of the "comet tail."[18][26]

-

Carcinogenicity Bioassay

-

Long-term Rodent Feeding Study:

-

Test System: Sprague-Dawley rats.

-

Methodology: Groups of rats were fed diets containing various concentrations of aspartame (e.g., up to 100,000 ppm) for their entire lifespan. A control group received a standard diet. Animals were monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete histopathological examination of all major organs and tissues was performed.[1][27]

-

Signaling Pathways and Mechanisms of Toxicity

The toxicological effects of aspartame, when observed, are generally attributed to its metabolites. The following diagrams illustrate the metabolic pathway of aspartame and a proposed mechanism for inducing oxidative stress.

Caption: Metabolic breakdown of aspartame in the gastrointestinal tract.

Caption: Proposed pathway of methanol-induced oxidative stress.

Safety and Regulatory Status

Major international regulatory agencies have consistently concluded that aspartame is safe for human consumption at current acceptable daily intake levels.

-

U.S. Food and Drug Administration (FDA): The FDA approved aspartame in 1974 and has reviewed its safety multiple times, consistently reaffirming its safety for the general population, except for individuals with phenylketonuria (PKU).[28][29] The FDA's ADI for aspartame is 50 mg/kg of body weight per day.[3][6][14]

-

European Food Safety Authority (EFSA): EFSA has also conducted comprehensive reviews of aspartame's safety and concluded that it is safe for human consumption.[5] The EFSA established an ADI of 40 mg/kg of body weight per day.[6][12]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has also reaffirmed the safety of aspartame and maintains an ADI of 40 mg/kg of body weight per day.[11][12][13]

Despite the consensus among major regulatory bodies, some studies have raised concerns about the potential for genotoxicity and carcinogenicity.[1][19] However, these findings have been critically evaluated by regulatory agencies and have not been deemed sufficient to alter the overall safety assessment of aspartame at current consumption levels.[13][22][29]

The Role of this compound in Research

This compound serves as a critical analytical tool in toxicological and pharmacokinetic research. Its use as an internal standard in mass spectrometry allows for the accurate quantification of aspartame and its metabolites in biological samples. This is essential for:

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of aspartame.

-

Exposure assessment: Accurately measuring the levels of aspartame in food products and biological samples to ensure consumption remains within the ADI.

-

Metabolite identification: Aiding in the identification and quantification of aspartame's breakdown products.

The principle of using deuterated standards lies in their chemical identity to the analyte of interest, while their mass difference allows for their distinction in a mass spectrometer. The deuterium substitution is not expected to significantly alter the biological activity or toxicological profile, a concept known as the "isotope effect," which is generally minimal for this type of labeling.

Conclusion

The toxicological profile of aspartame has been extensively studied, and it is considered safe for human consumption by major regulatory agencies worldwide at the established ADI. While some studies have indicated potential for genotoxicity and carcinogenicity, the overall weight of scientific evidence supports its safety.

Direct toxicological data for this compound is not available in the public domain. However, based on the principles of stable isotope labeling, its toxicological profile is expected to be virtually identical to that of aspartame. This compound is a valuable tool for researchers, enabling precise and accurate quantification of aspartame in various experimental settings, thereby contributing to the ongoing safety assessment of this widely used artificial sweetener. This guide provides a comprehensive summary of the available data to support the research and development activities of scientists and drug development professionals.

References

- 1. A review of the genotoxic and carcinogenic effects of aspartame: does it safe or not? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Aspartame: A review of genotoxicity data" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspartame: Toxic or Not? | Louisiana Cancer Research Center [louisianacancercenter.org]

- 7. pubs.acs.org [pubs.acs.org]

- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. Aspartame safety, risks, and side effects [medicalnewstoday.com]

- 13. Aspartame hazard and risk assessment results released [who.int]

- 14. chhs.colostate.edu [chhs.colostate.edu]

- 15. Aspartame: a safety evaluation based on current use levels, regulations, and toxicological and epidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NTP report on the toxicology studies of aspartame (CAS No. 22839-47-0) in genetically modified (FVB Tg.AC hemizygous) and B6.129-Cdkn2atm1Rdp (N2) deficient mice and carcinogenicity studies of aspartame in genetically modified [B6.129-Trp53tm1Brd (N5) haploinsufficient] mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genotoxicity testing of low-calorie sweeteners: aspartame, acesulfame-K, and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. usrtk.org [usrtk.org]

- 20. Aspartame and Cancer Risk | American Cancer Society [cancer.org]

- 21. Artificial Sweeteners and Cancer - NCI [cancer.gov]

- 22. toxicology.org [toxicology.org]

- 23. researchgate.net [researchgate.net]

- 24. Insight into the mechanism of aspartame-induced toxicity in male reproductive system following long-term consumption in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ajfm.journals.ekb.eg [ajfm.journals.ekb.eg]

- 26. tandfonline.com [tandfonline.com]

- 27. EFSA’s toxicological assessment of aspartame: was it even-handedly trying to identify possible unreliable positives and unreliable negatives? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. safetyofaspartame.com [safetyofaspartame.com]

- 29. Aspartame and Other Sweeteners in Food | FDA [fda.gov]

A Technical Guide to Aspartame-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and application of Aspartame-d5, a deuterated analog of the artificial sweetener aspartame. This stable isotope-labeled compound is a critical tool for researchers in various fields, particularly in analytical and pharmacokinetic studies, where it serves as a reliable internal standard for the precise quantification of aspartame in diverse matrices.

Commercial Suppliers and Product Specifications

This compound is available from several reputable commercial suppliers catering to the research and pharmaceutical industries. While specific product details may vary, the following tables summarize the key quantitative data for this compound offered by prominent vendors. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.

Table 1: General Product Specifications for this compound

| Parameter | Specification |

| Chemical Name | L-α-Aspartyl-L-phenylalanine-d5 methyl ester |

| CAS Number | 1356849-17-6 |

| Molecular Formula | C₁₄H₁₃D₅N₂O₅ |

| Molecular Weight | ~299.33 g/mol |

| Appearance | White to off-white solid |

Table 2: Supplier-Specific Quantitative Data for this compound

| Supplier | Catalog Number (Example) | Purity | Isotopic Enrichment | Available Formats |

| Santa Cruz Biotechnology | sc-218403 | Information available upon request from CoA | Information available upon request from CoA | Solid |

| LGC Standards (TRC) | TRC-A790018 | ≥95% (HPLC) | Information available upon request from CoA | Neat solid (1 mg, 10 mg) |

| Cayman Chemical | Not explicitly listed for d5, but other deuterated standards are ≥98% | Not explicitly listed for d5, but other deuterated standards are typically ≥99% deuterated forms (d1-d5); ≤1% d0 | Crystalline solid | |

| Alsachim | SYN-A790018-1MG | ≥98% | ≥98% | Solid (1 mg, 5 mg, 10 mg) |

| Cleanchem | CL-ASPM-09 | Comprehensive characterization data provided | Information available upon request | Impurity Reference Standard |

Application in Research: Use as an Internal Standard

This compound is predominantly utilized as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium atoms on the phenyl ring give it a distinct mass-to-charge ratio (m/z) compared to the non-labeled aspartame, while maintaining nearly identical physicochemical properties. This allows for co-elution during chromatography and similar ionization efficiency, making it an ideal tool to correct for variations in sample preparation, injection volume, and instrument response. This stable isotope dilution method enables highly accurate and precise quantification of aspartame in complex matrices such as food, beverages, and biological fluids.

Experimental Protocol: Quantification of Aspartame in Beverages using LC-MS/MS with this compound Internal Standard

The following is a detailed methodology for the quantification of aspartame in beverage samples, adapted from established analytical procedures.

Materials and Reagents

-

Aspartame standard (≥98% purity)

-

This compound internal standard (≥98% purity, ≥98% isotopic enrichment)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

0.22 µm syringe filters

Preparation of Standard Solutions

-

Aspartame Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of aspartame in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the aspartame stock solution with a mixture of water and methanol (e.g., 50:50 v/v) to achieve a concentration range relevant to the expected sample concentrations.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the stock solution with the same water/methanol mixture.

Sample Preparation

-

Degas carbonated beverage samples by sonication for 15-20 minutes.

-

For clear liquid samples, take a 1 mL aliquot. For samples with particulates, centrifuge at 5000 rpm for 10 minutes and use the supernatant.

-

Add a fixed volume of the this compound internal standard spiking solution to the sample aliquot to achieve a final concentration within the linear range of the assay (e.g., 100 ng/mL).

-

Vortex the sample for 30 seconds.

-

Perform a dilution of the sample with the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to bring the expected aspartame concentration into the calibration range. A dilution factor of 1:100 or 1:1000 is common for commercially sweetened beverages.

-

Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in ultrapure water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI (+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Aspartame: Precursor ion (Q1) m/z 295.1 → Product ion (Q3) m/z 179.1

-

This compound: Precursor ion (Q1) m/z 300.1 → Product ion (Q3) m/z 184.1

-

Note: These transitions should be optimized for the specific instrument used.

-

-

Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations for the specific instrument.

Data Analysis and Quantification

-

Integrate the peak areas for both the aspartame and this compound MRM transitions.

-

Calculate the ratio of the peak area of aspartame to the peak area of this compound for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the aspartame standards.

-

Determine the concentration of aspartame in the samples by interpolating their peak area ratios from the calibration curve.

-

Account for the initial dilution factor to report the final concentration of aspartame in the original beverage sample.

Visualizations

Experimental Workflow for Aspartame Quantification

Caption: Workflow for the quantification of aspartame in beverages using this compound as an internal standard.

This guide provides a foundational understanding of the commercial availability and analytical application of this compound. Researchers are encouraged to consult specific product documentation and relevant scientific literature for further details and to validate all methods for their specific instrumentation and matrices.

Methodological & Application

Application Note: Quantification of Aspartame in Human Plasma by LC-MS/MS Using Aspartame-d5 as an Internal Standard

Introduction

Aspartame is a widely used artificial sweetener in various food and beverage products.[1][2][3] Accurate and sensitive quantification of aspartame in biological matrices is crucial for pharmacokinetic studies and to ensure its levels remain within the acceptable daily intake. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of aspartame in human plasma. The method utilizes a stable isotope-labeled internal standard, Aspartame-d5, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[4]

Principle

The method involves the precipitation of proteins from plasma samples, followed by chromatographic separation on a reverse-phase C18 column and detection by a triple quadrupole mass spectrometer. This compound, being chemically and physically similar to aspartame, co-elutes and experiences similar ionization effects, thereby providing reliable quantification.[4]

Experimental Protocols

Materials and Reagents

-

Aspartame (analytical standard)

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (blank)

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve aspartame and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the aspartame stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with known amounts of aspartame.

-

Sample Preparation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound, 100 ng/mL).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase (0.1% formic acid in water).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity Series or equivalent |

| Column | Luna Omega Polar C18 (2.1 x 50 mm, 1.6 µm) or equivalent[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |

| Gradient | Linear gradient from 3% to 100% B in 4.0 min, then return to 3% B at 4.1 min and re-equilibrate for 1.4 min.[5] |

| Flow Rate | 0.3 mL/min[5] |

| Injection Volume | 10 µL[5] |

| Column Temperature | 30°C[5] |

| Autosampler Temp. | 10°C[5] |

Mass Spectrometry:

| Parameter | Condition |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Gas Temperature | 300°C |

| Gas Flow | 5 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp. | 250°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

Data Presentation

Table 1: MRM Transitions for Aspartame and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |

| Aspartame | 295.1 | 179.1 | 50 | 135 | 15 |

| This compound | 300.1 | 184.1 | 50 | 135 | 15 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (%CV) | < 15%[5] |

| Accuracy (%) | 85 - 115%[5] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Recovery | > 85% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of aspartame.

Caption: Role of this compound as an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of aspartame in human plasma. The use of this compound as an internal standard effectively corrects for matrix effects and procedural losses, ensuring high accuracy and precision of the results. This method is suitable for various applications, including pharmacokinetic studies and routine monitoring of aspartame levels in clinical and research settings.

References

Quantitative Analysis of Aspartame in Food Matrices Using Isotope Dilution LC-MS/MS with Aspartame-d5

Application Note

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of aspartame in various food products. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Aspartame-d5, for accurate and precise quantification. This isotope dilution approach minimizes matrix effects and variabilities in sample preparation and instrument response. The protocol is suitable for researchers, quality control scientists, and professionals in the food and beverage industry involved in the analysis of artificial sweeteners.

Introduction

Aspartame is a widely used artificial sweetener in a variety of low-calorie food and beverage products.[1] Due to regulations on its maximum allowable concentration in foodstuffs and consumer interest, accurate quantification is essential for ensuring product quality and regulatory compliance.[2] This method addresses the challenges of analyzing aspartame in complex food matrices by employing a highly selective and sensitive LC-MS/MS technique. The use of this compound as an internal standard, which co-elutes with the analyte and has nearly identical chemical and physical properties, ensures high accuracy and precision by correcting for any analyte loss during sample processing and fluctuations in mass spectrometer response.

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solutions (1 mg/mL):

-

Aspartame Stock: Accurately weigh 10 mg of aspartame standard and dissolve in 10 mL of methanol/water (50:50, v/v).

-

This compound Stock (Internal Standard): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

1.2. Intermediate Standard Solutions (10 µg/mL):

-

Dilute 100 µL of the 1 mg/mL aspartame stock solution to 10 mL with methanol/water (50:50, v/v).

-

Dilute 100 µL of the 1 mg/mL this compound stock solution to 10 mL with methanol/water (50:50, v/v).

1.3. Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the 10 µg/mL aspartame intermediate solution into a constant volume of the 10 µg/mL this compound intermediate solution and diluting with the mobile phase to achieve final concentrations ranging from 1 ng/mL to 500 ng/mL for aspartame. The final concentration of this compound should be constant in all calibration standards (e.g., 50 ng/mL).

Sample Preparation

2.1. Liquid Samples (e.g., Beverages, Soft Drinks):

-

Degas carbonated beverages by sonication for 10-15 minutes.

-

Transfer 1 mL of the liquid sample into a centrifuge tube.

-

Add a known amount of the this compound intermediate solution.

-

Vortex for 30 seconds.

-

Dilute the sample 1:100 or 1:500 with the mobile phase initial conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3]

-

Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

2.2. Solid and Semi-Solid Samples (e.g., Yogurt, Candies, Jams):

-

Accurately weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of a suitable extraction solvent (e.g., a buffer solution at pH 4.5 or 0.1% formic acid in water/methanol 50:50).

-

Add a known amount of the this compound intermediate solution.

-

Homogenize using a high-speed blender or vortex for 2-5 minutes.

-

Centrifuge at 5000 rpm for 10 minutes.

-

Collect the supernatant. For complex matrices, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interferences.[4]

-

Filter the final extract through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

3.2. Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Nebulizer Gas | 50 psi |

| Drying Gas Temp | 300 °C |

| Capillary Voltage | 4000 V |

3.3. MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Aspartame | 295.1 | 200.1 (Quantifier) | 50 | 15 |

| 295.1 | 180.1 (Qualifier) | 50 | 20 | |

| This compound | 300.1 | 205.1 (Quantifier) | 50 | 15 |

| 300.1 | 185.1 (Qualifier) | 50 | 20 |

Note: The transitions for this compound are predicted based on the fragmentation pattern of aspartame, assuming deuteration on the phenyl ring.

Data Presentation

Table 1: Method Validation - Linearity and Limits of Quantification

| Analyte | Calibration Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Aspartame | 1 - 500 | >0.995 | 0.1 | 0.5 |

Data is a representative summary from similar validated methods.[3]

Table 2: Method Validation - Accuracy and Precision in Spiked Beverage Matrix

| Spiked Concentration (ng/mL) | Mean Recovery (%) (n=5) | Relative Standard Deviation (RSD) (%) |

| 5 | 98.2 | 4.5 |

| 50 | 101.5 | 3.1 |

| 250 | 99.8 | 2.8 |

Data is a representative summary from similar validated methods.[3]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of aspartame in food.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, accurate, and sensitive approach for the quantification of aspartame in a range of food and beverage products. The detailed protocol for sample preparation and analysis, along with the method performance data, demonstrates its suitability for routine quality control and research applications.

References

- 1. Stability considerations of aspartame in the direct analysis of artificial sweeteners in water samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Aspartame Using a Deuterated Internal Standard

Introduction

Aspartame (L-aspartyl-L-phenylalanine methyl ester) is a widely used artificial sweetener in various food products and pharmaceuticals.[1][2][3][4] Accurate and reliable quantification of aspartame is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.[1][2][5][6] This application note details a robust HPLC method for the determination of aspartame, incorporating a deuterated internal standard (Aspartame-d5) to enhance accuracy and precision by correcting for variations in sample preparation and instrument response. The method is suitable for researchers, scientists, and professionals in the drug development and food industries.

This document provides protocols for both HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the latter being particularly useful for complex matrices and lower detection limits.

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is outlined in the workflow diagram below.

Caption: Overall experimental workflow for aspartame analysis.

Potential Interferences and Degradation Pathway

Aspartame can degrade under certain conditions, such as exposure to high temperatures or non-neutral pH, leading to the formation of byproducts that could potentially interfere with the analysis. The primary degradation products include 5-benzyl-3,6-dioxo-2-piperazineacetic acid (diketopiperazine, DKP), aspartyl-phenylalanine, and phenylalanine. A well-developed chromatographic method should be able to resolve aspartame from these potential degradants.

Caption: Aspartame degradation pathways.

Methodology and Protocols

Materials and Reagents

-

Aspartame reference standard (≥98% purity)

-

This compound (deuterated internal standard, IS)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Potassium dihydrogen phosphate

-

Phosphoric acid

-

Purified water (18.2 MΩ·cm)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV/photodiode array (PDA) detector.

-

Alternatively, an LC-MS/MS system with an electrospray ionization (ESI) source.

-

Analytical balance

-

pH meter

-

Sonicator

Preparation of Solutions

Mobile Phase Preparation (for HPLC-UV)

-

Mobile Phase A: 25 mM potassium dihydrogen phosphate buffer. Adjust pH to 4.5 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Filter the mobile phase through a 0.45 µm filter and degas before use.

Stock Solution Preparation

-

Aspartame Stock (1000 µg/mL): Accurately weigh 100 mg of aspartame reference standard and dissolve in a 100 mL volumetric flask with purified water. Sonicate if necessary to ensure complete dissolution.

-

This compound Stock (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in a 100 mL volumetric flask with purified water.

Working Standard and Calibration Curve Preparation

-

Prepare a series of calibration standards by diluting the aspartame stock solution with purified water to achieve concentrations ranging from 1 to 200 µg/mL.

-

Spike each calibration standard and blank with the this compound stock solution to a final concentration of 10 µg/mL.

Sample Preparation

-

Liquid Samples (e.g., Beverages): Degas the sample for 15 minutes in an ultrasonic bath.[2][7] Dilute the sample with purified water to bring the expected aspartame concentration within the calibration range. Add the this compound internal standard to a final concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Solid Samples (e.g., Powders): Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of purified water.[2] Sonicate for 15 minutes to ensure complete dissolution.[2] Further dilute as necessary to fall within the calibration range. Add the this compound internal standard to a final concentration of 10 µg/mL. Centrifuge and filter the supernatant through a 0.45 µm syringe filter prior to analysis.

HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 25 mM KH2PO4, pH 4.5; B: Acetonitrile |

| Gradient | 80:20 (A:B) isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | 10 minutes |

LC-MS/MS Method Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Aspartame: m/z 295.1 → 179.1; this compound: m/z 300.1 → 184.1 |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC-UV method.

| Parameter | Expected Value |

| Linearity (r²) | > 0.999 |

| Concentration Range (µg/mL) | 1 - 200 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time (Aspartame) | ~ 6.5 min |

| Retention Time (this compound) | ~ 6.5 min |

Conclusion

The described HPLC-UV and LC-MS/MS methods provide a reliable and accurate means for the quantification of aspartame in various sample matrices. The incorporation of a deuterated internal standard, this compound, significantly improves the robustness of the method by compensating for potential sample loss during preparation and variations in instrument performance. The methods are sensitive, specific, and demonstrate excellent linearity, precision, and accuracy, making them well-suited for routine quality control and research applications.

References

- 1. youngin.com [youngin.com]

- 2. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

Application Notes and Protocols for the Mass Spectrometric Quantification of Aspartame Using Aspartame-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartame (APM), a widely used artificial sweetener, requires accurate and sensitive quantification in various matrices, including food products, beverages, and biological fluids. The use of a stable isotope-labeled internal standard is crucial for robust and reliable quantification by mass spectrometry, as it effectively compensates for matrix effects and variations during sample processing and analysis. Aspartame-d5, a deuterated analog of aspartame, is an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte.

These application notes provide detailed protocols and methodologies for the quantitative analysis of aspartame using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. The information is intended to guide researchers in developing and validating analytical methods for food analysis, quality control, and pharmacokinetic studies.

Principle of the Method

The underlying principle of this analytical approach is stable isotope dilution analysis. A known amount of this compound is added to the sample at the beginning of the sample preparation process. Since this compound is chemically identical to aspartame, it experiences the same extraction efficiency, chromatographic retention, and ionization response in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of aspartame to that of this compound, accurate quantification can be achieved, irrespective of sample losses during preparation or fluctuations in instrument performance.

Applications

The use of this compound as an internal standard in LC-MS/MS methods is applicable to a wide range of matrices, including:

-